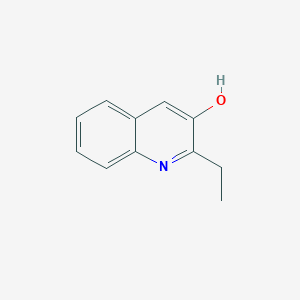
2-エチル-3-キノリンオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinol, 2-ethyl-, also known as Ethyl-3-quinolinecarboxylate, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is widely used in the field of medicinal chemistry, as it exhibits a range of biological activities that make it a promising candidate for drug development.
科学的研究の応用
- 2-エチル-3-キノリンオールは、配位化学において汎用性の高い配位子として機能します。その酸素原子は金属イオンと配位し、安定な錯体を形成します。これらの錯体は、触媒、センシング、材料科学において応用されています。 例えば、この配位子を持つ銅(II)錯体は発光特性を示し、蛍光ベースのセンサーやイメージング剤として有用です .
- 研究によると、2-エチル-3-キノリンオールは、抗酸化および抗炎症作用を有しています。それはフリーラジカルをスカベンジし、細胞を酸化ストレスから保護します。 これらの特性により、神経変性疾患や癌などの酸化ストレス関連疾患に対する治療薬の開発における潜在的な候補となっています .
- 2-エチル-3-キノリンオールは、その固有の蛍光性のために、生物学的研究における蛍光プローブとして使用されています。研究者は、それを用いて細胞プロセスを可視化し、タンパク質相互作用を監視し、特定の分子を追跡します。 その発光特性により、生きた細胞や組織の非侵襲的なイメージングが可能になります .
- この化合物は、腐食抑制特性を示します。金属表面またはコーティングに添加すると、腐食を防ぐ保護層を形成します。 研究者は、海洋用途や工業環境など、過酷な環境における金属の保護におけるその使用を検討しています .
- 2-エチル-3-キノリンオールは、興味深い光物理的挙動を示します。その吸収および発光スペクトルは、置換基を修飾することにより調整できます。 研究者は、有機発光ダイオード(OLED)や太陽電池などのオプトエレクトロニクスデバイスにおけるその可能性を調査しています .
- さらなる研究が必要ですが、研究によると、2-エチル-3-キノリンオールは生物活性を持つ可能性があります。その構造は、他の生物活性化合物と類似しており、薬物設計のための興味深い足場となっています。 研究者は、抗菌剤、抗ウイルス剤、または抗癌剤としてのその可能性を検討しています .
配位化学と金属錯体
抗酸化および抗炎症特性
蛍光プローブおよびイメージング剤
材料科学における腐食抑制
光物理的応用
生物活性と薬物開発
参考文献:
- Google Scholar. “The Effect of Mindfulness on the … - MDPI.” Link
Safety and Hazards
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that “3-Quinolinol, 2-ethyl-” and related compounds may continue to be a focus of research in the future.
作用機序
Target of Action
Quinoline derivatives have been shown to bind selectively to theestrogen receptor β (ER β) . This receptor plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities are likely achieved through different mechanisms of action, including interactions with various cellular targets .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the virulence machinery of pathogens, thereby preventing host damage and disease .
Pharmacokinetics
The structural diversity of quinoline derivatives generally provides high and selective activity, as well as low toxicity on human cells . These properties can impact the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its cellular targets.
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .
生化学分析
Biochemical Properties
3-Quinolinol, 2-ethyl- is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Cellular Effects
Quinolines and quinolones have been shown to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities , suggesting that 3-Quinolinol, 2-ethyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Quinolinol, 2-ethyl- is not fully understood. Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications .
Metabolic Pathways
Quinoline is an essential segment of both natural and synthetic compounds .
Transport and Distribution
The characterisation of a metal-based drug includes tests of solubility, stability, lipophilicity (log P), reactivity towards serum transport proteins, etc., the core properties that determine drugs’ absorption, distribution and transport in the body .
Subcellular Localization
Increasing evidence has revealed that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .
特性
IUPAC Name |
2-ethylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h3-7,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPMQJLUBZFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)

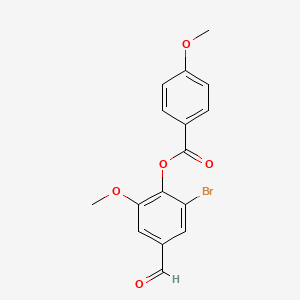
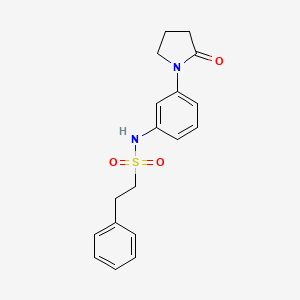
![N-[(4-Carbamoylcyclohexyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2494904.png)
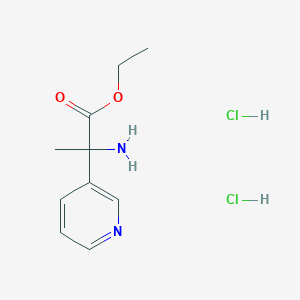
![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)
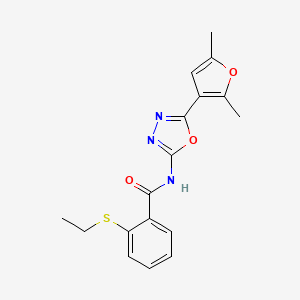

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)
![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)
![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)